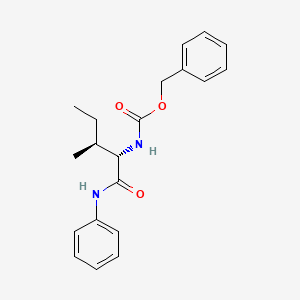

Phenyl L-Z-Isoleucinamide

Description

Overview of Phenyl L-Z-Isoleucinamide within Advanced Synthetic Chemistry

In the field of advanced synthetic chemistry, the goal is to construct complex molecular architectures with a high degree of control over their three-dimensional arrangement. This compound represents a quintessential example of a chiral building block designed for this purpose, specifically in peptide synthesis. wikipedia.org The synthesis of peptides—chains of amino acids—requires a strategy to prevent unwanted side reactions and to ensure the amino acids are linked in the correct sequence. wikipedia.orgnih.gov

This is achieved through the use of "protecting groups," which temporarily block reactive parts of a molecule. nih.govcreative-peptides.com In this compound, the α-amino group of the L-isoleucine core is protected by a benzyloxycarbonyl group, commonly abbreviated as "Cbz" or "Z". bachem.comwikipedia.org This Z-group was foundational in the development of modern peptide synthesis, allowing chemists to control bond formation by masking the amine's reactivity. bachem.comwikipedia.org It is stable under many reaction conditions but can be removed when desired, typically through methods like catalytic hydrogenation. creative-peptides.comwikipedia.org

The L-isoleucine component provides a specific stereochemistry and a bulky, hydrophobic side chain, which can be crucial for the structure and function of the final target molecule. The phenylamide at the C-terminus of the molecule means the isoleucine's carboxyl group has formed an amide bond with an aniline (B41778) molecule. This modification defines one end of the building block and makes it a useful component for elongating a peptide chain or as a terminal cap in a synthetic target.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 134015-93-3 |

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.42 g/mol |

| Key Features | L-Isoleucine Core, Z-Protecting Group, Phenylamide Terminus |

Data sourced from commercial supplier information. bldpharm.com

Contextualization of Amide Derivatives in Modern Chemical Biology

Amide derivatives are a cornerstone of modern chemical biology due to their profound importance in both the structure of life and the development of therapeutics. ajchem-a.com The amide bond itself is the linkage that connects amino acids to form proteins, making it fundamental to virtually all biological processes. nih.gov Beyond this natural role, synthetic amide derivatives are one of the most significant classes of compounds in drug discovery. ajchem-a.comwiley.com

The functional group is prevalent in a vast array of pharmaceuticals, including painkillers, antibiotics, and anticancer agents. wiley.comtandfonline.com This prevalence is due to the unique properties of the amide bond. It is relatively stable and resistant to degradation in the body, yet its hydrogen bonding capabilities—the ability of the amide's N-H group to act as a hydrogen bond donor and the C=O group to act as an acceptor—are critical for binding to biological targets like proteins and enzymes. ajchem-a.comtandfonline.com

In drug development, replacing or modifying amide bonds (a strategy known as bioisosteric replacement) is a common tactic to fine-tune a drug's properties, such as improving its metabolic stability or oral bioavailability. nih.gov Furthermore, N-alkylated amides, where the amide proton is replaced by a group like in N-methylated peptides, are explored to enhance properties like cell permeability and resistance to enzymatic breakdown. nsf.gov The study of amide derivatives, therefore, remains a vibrant area of research, focused on understanding how their structural features influence biological activity and therapeutic potential. wiley.com

Historical and Contemporary Research Perspectives on Isoleucine-Containing Compounds in Scientific Inquiry

Isoleucine is one of the twenty common protein-forming amino acids and is one of nine essential amino acids for humans, meaning it must be obtained through diet. wikipedia.orgdrugbank.com As a branched-chain amino acid (BCAA), along with leucine (B10760876) and valine, it plays critical roles beyond being a simple component of proteins. numberanalytics.com

In the realm of biotechnology and synthetic chemistry, isoleucine serves as a versatile chiral scaffold. Its defined three-dimensional structure and hydrophobic side chain are utilized in the design of new molecules. For instance, scientists use isoleucine and its derivatives to synthesize novel peptides, modify the properties of industrial enzymes, or create new materials like biodegradable polymers. The synthesis of modified amino acids, such as those containing thiol or selenol groups, further expands the chemical tools available for building complex proteins and probes to study biological function. frontiersin.org This demonstrates a shift from simply observing isoleucine's natural roles to actively using it as a foundational element in molecular design and engineering.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDMDVAWACLEQO-YJBOKZPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121124 | |

| Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134015-93-3 | |

| Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134015-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-methyl-1-[(phenylamino)carbonyl]butyl]-, phenylmethyl ester, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl L Z Isoleucinamide and Its Analogs

Coupling and Amidation Techniques for Phenyl L-Z-Isoleucinamide Scaffold Formation

The formation of the amide bond is the defining step in the synthesis of this compound. Both solid-phase and solution-phase methodologies offer distinct advantages and can be adapted for the construction of this specific molecule.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the dominant method for the chemical synthesis of peptides nih.govcreative-peptides.com. The core principle involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, followed by the stepwise addition of Nα-protected amino acids acs.org. The use of excess soluble reagents drives reactions to completion, and purification is simplified to filtration and washing of the resin creative-peptides.comacs.org.

For the synthesis of a C-terminal amide like this compound, a suitable resin such as Rink Amide resin is employed nih.gov. The synthesis would proceed by first coupling the phenylamine moiety to the resin-bound L-isoleucine. The use of the Z-protecting group on the L-isoleucine is less common in standard Fmoc- or Boc-based SPPS because its removal typically requires conditions (hydrogenolysis or strong acid) that are not compatible with standard resin linkers acs.org. However, specialized linkers and cleavage strategies can be devised to accommodate the Z group if a solid-phase approach is desired. A more common approach would be to synthesize the dipeptide in solution and then, if necessary, attach it to a solid support for further elongation.

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable technique, especially for large-scale synthesis or for complex peptides that are difficult to prepare via SPPS nih.govlibretexts.org.

The synthesis of this compound in solution would involve the coupling of Z-protected L-isoleucine with phenylamine. The optimization of this step is crucial for achieving high yield and purity. Key factors to consider include:

Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid of Z-L-isoleucine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate efficient amide bond formation researchgate.net.

Racemization Suppressants: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize the risk of epimerization during the coupling reaction.

A significant advantage of solution-phase synthesis is the ability to fully characterize intermediates at each stage, ensuring the quality of the final product researchgate.net.

Native Chemical Ligation (NCL) is a powerful chemoselective method for the coupling of unprotected peptide fragments wikipedia.orgnih.gov. The classic NCL reaction involves the condensation of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue in an aqueous buffer at neutral pH acs.orgwikipedia.org. This reaction forms a native peptide bond at the ligation site.

While this compound itself is not a typical substrate for a classic NCL reaction, the principles of chemoselective ligation can be adapted. For instance, if this moiety were part of a larger peptide fragment, NCL could be used to assemble the final protein. The reactivity of phenyl thioesters in NCL is well-established, often showing higher reactivity compared to alkyl thioesters acs.org.

Related bioconjugation strategies can also be employed to attach phenyl-containing groups to peptides. The chemistry of the N-phenylthiocarbonyl group has been leveraged for peptide ligation and bioconjugation acs.org. Furthermore, novel non-aqueous bioconjugation methods using substituted phenyl-1,2,4-triazole-3,5-dione (PTAD) analogues have been developed for the chemoselective modification of tyrosine residues in peptides, highlighting the diverse strategies available for incorporating phenylated moieties into complex biomolecules mdpi.comnih.gov. These advanced techniques offer a toolbox for the construction of this compound analogs and their incorporation into larger, more complex structures.

Introduction of Phenyl Moieties in Isoleucinamide Derivative Chemistry

The introduction of phenyl groups into isoleucinamide derivatives is a key transformation that can significantly alter the molecule's properties. This is achieved through various advanced organic reactions that target specific positions within the amino acid structure, namely the nitrogen of the amide (N-arylation) or the alpha-carbon (Cα-functionalization).

N-Arylation and Cα-Functionalization Methodologies for Amino Acid Derivatives

The synthesis of N-aryl amino acid derivatives has been a significant focus of research, driven by the presence of this motif in many biologically active compounds. A primary challenge in these syntheses is the preservation of the stereochemical integrity at the α-carbon, as the α-proton's acidity can lead to racemization under basic conditions. ntu.ac.ukchinesechemsoc.org

Several methodologies have been developed to address this challenge. Transition metal-catalyzed cross-coupling reactions are prominent, with copper-catalyzed Ullman couplings being a traditional method, though often requiring harsh conditions. acs.org More recent advancements include palladium- and nickel-catalyzed systems that proceed under milder conditions with minimal loss of enantiomeric purity. For instance, a general method for the N-arylation of amino acid esters with aryl triflates utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst, which has proven effective for a range of α- and β-amino acid esters. ntu.ac.ukpeptide.com Similarly, nickel-catalyzed N-arylation using (hetero)aryl chlorides, bromides, and tosylates has been shown to be efficient, yielding products with excellent enantioretention. chinesechemsoc.org

Transition-metal-free approaches have also emerged as powerful alternatives. One such method employs diaryliodonium salts for the N-arylation of amino acid esters, offering high chemoselectivity and yields while retaining the enantiomeric excess of the starting material. acs.orgexplorationpub.com

Cα-functionalization , specifically the introduction of an aryl group at the α-carbon, leads to the formation of quaternary α-aryl amino acids. These structures are valuable in peptide design and as precursors to bioactive molecules. A significant challenge is the enantioselective construction of this sterically congested quaternary stereocenter. One successful strategy involves an intramolecular N-to-C aryl migration. This approach uses an N'-arylurea adduct of an imidazolidinone derivative of the parent amino acid. The reaction proceeds without the need for transition metals and preserves the stereochemical integrity of the starting material. This method is scalable and tolerates a variety of aryl groups, including electron-rich, electron-poor, and heterocyclic systems.

| Methodology | Catalyst/Reagent | Aryl Source | Key Features |

| N-Arylation | |||

| Ullman Cross-Coupling | Copper | Aryl Halides | Traditional method, often requires high temperatures. |

| Palladium-Catalyzed Coupling | t-BuBrettPhos Pd G3/G4 | Aryl Triflates | Mild conditions, minimal racemization. ntu.ac.ukpeptide.com |

| Nickel-Catalyzed Coupling | (CyPAd-Dalphos)Ni(o-tolyl)Cl | (Hetero)aryl (pseudo)halides | High yields, excellent enantioretention. chinesechemsoc.org |

| Metal-Free Arylation | Diaryliodonium Salts | Diaryliodonium Salts | High chemoselectivity, retains enantiomeric excess. acs.orgexplorationpub.com |

| Cα-Arylation | |||

| Intramolecular N-to-C Migration | Base (e.g., KHMDS) | N'-Arylurea Adduct | Transition-metal-free, preserves stereochemistry. |

Regioselective Phenylation Strategies for Amide Backbone or Side Chains

Beyond the N- and Cα-positions, the introduction of phenyl groups can be directed to the amide backbone or the amino acid side chain, offering further avenues for structural diversification.

Direct phenylation of the amide backbone is a challenging transformation. However, modifications that influence the properties of the amide bond are of great interest in peptide chemistry to enhance solubility and metabolic stability. While direct N-phenylation of an internal amide bond within a peptide is not a standard procedure, related modifications like N-methylation are used to disrupt hydrogen bonding networks.

More commonly, regioselective phenylation is achieved on the amino acid side chains . For aliphatic side chains like that of isoleucine, C–H functionalization has emerged as a powerful tool for late-stage modification. Palladium-catalyzed γ-C(sp³)–H arylation allows for the introduction of aryl groups at the terminal methyl group of the side chain. This strategy often employs a directing group, which can be the innate carboxylic acid functionality of the amino acid itself, to guide the catalyst to the desired position. This approach has been successfully applied to amino acids with bulky side chains, providing access to structurally diverse derivatives with retention of chirality.

For amino acids with aromatic side chains, such as tryptophan, regioselective arylation is also well-established. For instance, palladium-catalyzed C-2 arylation of the indole (B1671886) ring of tryptophan is a mild and efficient method that preserves the stereochemistry of the amino acid.

| Target Site | Methodology | Catalyst | Key Features |

| Side Chain (Isoleucine) | γ-C(sp³)–H Arylation | Palladium | Utilizes directing groups, late-stage functionalization, retains chirality. |

| Side Chain (Tryptophan) | C-2 Arylation of Indole | Palladium | Mild conditions, preserves stereochemistry. |

Post-Synthetic Modification and Derivatization Strategies for this compound Analogs

Post-synthetic modification (PSM) refers to the chemical transformation of a fully assembled molecule, in this case, a this compound analog. These strategies are invaluable for creating libraries of related compounds from a common intermediate, enabling the fine-tuning of properties and the exploration of structure-activity relationships.

Derivatization can target various functional groups within the molecule. The terminal amide of this compound itself can be a handle for further reactions. For instance, late-stage diversification strategies have been developed to convert peptide C-terminal hydrazides into the corresponding amides or acids, showcasing the potential for modifying the C-terminus. explorationpub.com

The side chains of the amino acid residues offer numerous opportunities for modification. For analogs containing reactive side chains (e.g., lysine (B10760008), cysteine, aspartic acid), a vast toolbox of chemoselective reactions is available. This includes N-alkylation of lysine side chains, which can be performed under mild conditions compatible with most peptide functionalities. acs.org For aromatic side chains, C-H functionalization can be employed post-synthetically to introduce new groups. ntu.ac.ukchinesechemsoc.org

Other common derivatization strategies that can be applied to this compound analogs include:

PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. peptide.com

Biotinylation : The introduction of a biotin (B1667282) tag for affinity-based studies and purification. peptide.com

Cyclization : The formation of a cyclic structure, often through sidechain-to-sidechain or sidechain-to-terminus linkages, to impose conformational constraints. peptide.com

Fluorescent Labeling : The attachment of a fluorophore to enable visualization and quantification in biological assays.

These post-synthetic and derivatization strategies significantly expand the chemical space accessible from a core this compound scaffold, providing a powerful platform for developing novel molecular entities.

Mechanistic Investigations of Biological Interactions of Phenyl L Z Isoleucinamide Derivatives

Enzyme-Ligand Interaction Profiling for Phenyl L-Z-Isoleucinamide Analogs

Characterization of Enzyme Inhibition Modes and Kinetics

No data available for this compound.

Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC_50) for Specific Enzymes

No data available for this compound.

Exploration of Specific Enzyme Targets Modulated by this compound Derivatives

Studies on Cholinesterases and Related Neurological Enzyme Systems

No data available for this compound.

Investigation of Proteases and Other Metabolic Enzymes

No data available for this compound.

Molecular Recognition Principles Governing this compound Binding to Biological Macromolecules

No data available for this compound.

Structure Activity Relationship Sar and Advanced Computational Studies of Phenyl L Z Isoleucinamide Analogs

Elucidation of Structure-Activity Relationships within Phenyl L-Z-Isoleucinamide Series

The core of SAR studies lies in systematically altering the chemical structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological efficacy. This iterative process is fundamental to optimizing the compound's properties.

The rational design of this compound analogs is a strategic process guided by existing knowledge of the target and the lead compound. edelris.comnih.gov This approach moves beyond random modifications, employing a structure-based design where the three-dimensional structure of the biological target informs the design of new molecules. edelris.com The synthesis phase involves creating a library of analogs where specific parts of the this compound scaffold are methodically varied. For instance, different substituents might be introduced on the phenyl ring, the isoleucine side chain could be altered, or the amide linkage modified. nih.govmdpi.com

The goal is to create a diverse set of compounds that can provide a comprehensive understanding of the SAR. nih.gov For example, a series of analogs could be synthesized to explore the effects of varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity on the phenyl ring. These modifications can significantly impact the compound's interaction with its biological target and its pharmacokinetic profile. nih.govmdpi.com

Table 1: Representative Analogs of this compound for SAR Studies

| Compound ID | Modification on Phenyl Ring (R) | Modification on Isoleucine Side Chain | Biological Activity (IC50, nM) |

|---|---|---|---|

| PLZI-01 (Parent) | -H | Standard | 150 |

| PLZI-02 | 4-Cl | Standard | 75 |

| PLZI-03 | 4-OCH3 | Standard | 250 |

| PLZI-04 | -H | Cyclohexylalanine | 120 |

| PLZI-05 | 4-Cl | Cyclohexylalanine | 50 |

By analyzing the biological data from the synthesized analogs, researchers can identify the key structural features essential for activity. nih.govresearchgate.net SAR exploration helps pinpoint which parts of the molecule, known as pharmacophores, are critical for binding to the target receptor. For the this compound series, this could involve the hydrogen bonding capacity of the amide group, the hydrophobic interactions of the isoleucine side chain, and the potential for pi-stacking interactions from the phenyl ring. nih.gov

Studies on similar scaffolds have shown that the nature and position of substituents on aromatic rings can play a pivotal role in binding affinity and selectivity. nih.govresearchgate.netnih.gov For instance, introducing a halogen atom might enhance binding through halogen bonding, while a bulky group could sterically hinder the interaction if not placed correctly. researchgate.net The stereochemistry of the isoleucine component is also typically crucial for proper orientation within the target's binding site. The collective data from these analogs allows for the construction of a detailed SAR map, guiding future design efforts to maximize potency and minimize off-target effects. researchgate.netmdpi.com

In Silico Modeling Methodologies for this compound Research

Computational, or in silico, techniques are indispensable in modern drug discovery for accelerating the research process and providing deep molecular insights that are often difficult to obtain through experimental methods alone. mdpi.comnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the context of this compound research, docking simulations are performed to predict how different analogs bind to the active site of their biological target. nih.govmdpi.com This technique allows researchers to visualize potential binding modes at an atomic level, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.commdpi.com

The process involves generating a three-dimensional structure of the ligand (the this compound analog) and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for various poses. nih.gov The results can help prioritize which newly designed analogs should be synthesized and tested, saving significant time and resources. researchgate.net Docking studies are also crucial for interpreting SAR data, providing a structural rationale for why certain modifications lead to increased or decreased activity. mdpi.com

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein upon binding. aiche.orgnih.govfigshare.com

For the this compound-target complex, an MD simulation can reveal the stability of the binding pose predicted by docking. mdpi.com It helps to assess whether the key interactions are maintained over time and to analyze the role of solvent molecules in the binding event. aiche.orgresearchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex and the flexibility of specific regions. nih.govmdpi.com This detailed understanding of the dynamic binding process is critical for the fine-tuning of lead compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, a QSAR model is developed using the experimental activity data of the synthesized analogs. nih.gov

The first step is to calculate a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric parameters. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net A robust and validated QSAR model can be used to predict the activity of new, unsynthesized this compound analogs, thereby guiding the design of more potent compounds. nih.govresearchgate.netresearchgate.net

Table 2: Key Parameters in Computational Studies of this compound Analogs

| Methodology | Key Parameter/Output | Purpose |

|---|---|---|

| Molecular Docking | Binding Energy/Docking Score (kcal/mol) | Predict binding affinity and orientation. |

| Molecular Dynamics (MD) | Root-Mean-Square Deviation (RMSD) (Å) | Assess the stability of the ligand-protein complex over time. |

| Molecular Dynamics (MD) | Binding Free Energy (MM/PBSA, MM/GBSA) | Provide a more accurate estimation of binding affinity. |

| QSAR | Cross-validated R² (q²) | Evaluate the predictive power of the statistical model. |

| QSAR | Predicted IC50 | Estimate the biological activity of virtual compounds. |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening to rapidly search large databases of chemical compounds for molecules that match the defined features. This approach allows for the efficient identification of potential new ligands with a higher probability of being active.

For a hypothetical this compound, a pharmacophore model could be constructed based on its known interactions with a biological target. Key features would likely include:

An aromatic feature corresponding to the phenyl group.

A hydrogen bond donor and acceptor associated with the amide linkage.

A hydrophobic feature representing the isoleucine side chain.

The relative spatial arrangement of these features would be critical for biological activity.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Corresponding Moiety | Potential Interaction |

| Aromatic Ring | Phenyl Group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Amide N-H | Interaction with electronegative atoms |

| Hydrogen Bond Acceptor | Amide C=O | Interaction with hydrogen bond donors |

| Hydrophobic | Isoleucine side chain | van der Waals interactions |

Virtual screening campaigns using such a pharmacophore model would aim to identify novel scaffolds that maintain these key interaction points, potentially leading to the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic properties.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation, or the ensemble of low-energy conformations, of a molecule can significantly influence its biological activity by dictating how it fits into a receptor's binding site.

For this compound, the key rotatable bonds would be those connecting the phenyl group to the amide nitrogen and the bonds within the isoleucine side chain. The rotation around these bonds would give rise to a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to calculate the potential energy of these different conformations and identify the most stable ones.

The conformation of the phenyl ring relative to the rest of the molecule is of particular importance. The orientation of the phenyl group can be influenced by steric hindrance and electronic interactions with neighboring atoms. Studies on other phenyl-containing molecules have shown that the torsional angle between the phenyl ring and an adjacent group can have a profound impact on binding affinity.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

| Cα-C-N-C(phenyl) | Defines the orientation of the phenyl group relative to the amide plane. | Influences interactions of the phenyl ring with the target. |

| Cβ-Cα-C-N | Describes the rotation of the isoleucine backbone. | Affects the overall shape of the molecule. |

| Cγ-Cβ-Cα-C | Pertains to the conformation of the isoleucine side chain. | Determines the positioning of the hydrophobic group. |

Understanding the conformational preferences of this compound and its derivatives would be a critical step in rational drug design. By identifying the bioactive conformation, medicinal chemists can design analogs that are pre-organized to adopt this favorable geometry, potentially leading to enhanced biological activity.

Advanced Analytical Characterization in Research of Phenyl L Z Isoleucinamide

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide detailed information regarding the molecular structure, bonding, and electronic systems of Phenyl L-Z-Isoleucinamide. Each technique offers unique insights, and together they enable an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. nmims.edu For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum reveals the number and type of hydrogen atoms. Key signals for this compound include distinct resonances for the two aromatic rings (one from the benzyloxycarbonyl 'Z' group and one from the phenylamide moiety), the characteristic aliphatic protons of the L-isoleucine side chain, the α-proton, and amide protons. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about adjacent protons. rsc.org

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. mdpi.comillinois.edu This allows for the confirmation of the total carbon count and the identification of key functional groups, such as the two distinct amide/carbamate (B1207046) carbonyl carbons (~170-175 ppm), the aromatic carbons (~120-140 ppm), and the aliphatic carbons of the isoleucine residue. nih.govsteelyardanalytics.com

2D NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. youtube.comacs.org A COSY spectrum maps the coupling relationships between protons, allowing for the tracing of the entire isoleucine spin system. An HSQC spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position (IUPAC) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Isoleucine Cα | ~4.4 | ~58 |

| Isoleucine Cβ | ~1.9 | ~37 |

| Isoleucine Cγ | ~1.4 (CH₂), ~1.1 (CH₂) | ~25 |

| Isoleucine Cγ' (CH₃) | ~1.0 | ~16 |

| Isoleucine Cδ (CH₃) | ~0.9 | ~11 |

| Amide Carbonyl (Ile-NHPh) | - | ~172 |

| Carbamate Carbonyl (Z-group) | - | ~156 |

| Z-group CH₂ | ~5.1 (singlet) | ~67 |

| Z-group Aromatic C | ~7.3-7.4 (multiplet) | ~128-136 |

| Phenylamide Aromatic C | ~7.1-7.6 (multiplet) | ~120-138 |

| Amide NH (Ile-NHPh) | ~8.5 (singlet) | - |

| Carbamate NH (Z-NH-Ile) | ~5.5 (doublet) | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). For this compound (C₂₂H₂₈N₂O₃), the expected exact mass can be calculated and compared to the experimental value, which serves to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. osu.edunih.gov The fragmentation of peptide-like molecules typically occurs at the amide bonds, leading to the formation of b- and y-type ions. matrixscience.comuab.edu Analysis of these fragments allows for the verification of the amino acid sequence and the identity of the protecting and modifying groups. Common fragments for this compound would include the loss of the benzyl (B1604629) group, the entire Z-group, or the phenylamide group.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₂₂H₂₉N₂O₃]⁺ | 385.2173 | Protonated parent molecule |

| [M+Na]⁺ | [C₂₂H₂₈N₂O₃Na]⁺ | 407.1992 | Sodium adduct of parent molecule |

| y-ion (cleavage of Z-NH bond) | [C₁₄H₂₁N₂O]⁺ | 233.1648 | Isoleucine-phenylamide fragment |

| b-ion (cleavage of Ile-NHPh bond) | [C₁₄H₁₈NO₃]⁺ | 248.1281 | Z-Isoleucine fragment |

| Fragment | [C₇H₇]⁺ | 91.0542 | Tropylium ion from loss of Z-group benzyl |

| Fragment | [C₆H₆N]⁺ | 92.0495 | Anilino fragment from phenylamide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. okstate.edu They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for N-H stretching of the amide and carbamate groups (around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic parts (~2850-3100 cm⁻¹), and strong C=O stretching absorptions for the amide (Amide I band, ~1650 cm⁻¹) and the carbamate (~1700 cm⁻¹). wayne.edu The N-H bending (Amide II band) would appear around 1550 cm⁻¹.

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would provide complementary information, particularly strong signals for the aromatic ring breathing modes of the phenyl and benzyl groups (~1000 cm⁻¹ and ~1600 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide & Carbamate |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Rings |

| 2960-2850 | C-H Stretch (sp³) | Isoleucine Side Chain |

| ~1700 | C=O Stretch | Carbamate (Z-group) |

| ~1650 | C=O Stretch (Amide I) | Phenylamide |

| ~1550 | N-H Bend (Amide II) | Amide & Carbamate |

| 1600, 1495 | C=C Stretch | Aromatic Rings |

UV-Visible Spectroscopy for Chromophore Analysis and Quantification

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophores in this compound are the two phenyl rings (one in the Z-group and one in the phenylamide) and the conjugated π-systems of the carbonyl groups. These aromatic systems give rise to characteristic absorption bands in the UV region, typically with a maximum absorption (λₘₐₓ) between 250 and 270 nm due to π → π* transitions. acs.orgnih.gov This property is not only useful for structural confirmation but also forms the basis for quantitative analysis, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law.

Table 4: Predicted UV-Visible Spectroscopic Data for this compound (in Methanol)

| Parameter | Value | Description |

| λₘₐₓ | ~265 nm | Primary absorption maximum from phenyl rings |

| Molar Absorptivity (ε) | ~500-1000 M⁻¹cm⁻¹ | Typical value for isolated benzene (B151609) rings |

Advanced Chromatographic Separations for Isolation, Purity Determination, and Quantification

Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. tandfonline.comtandfonline.com

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed. The compound is separated on a non-polar stationary phase (e.g., C18 silica) using a polar mobile phase, commonly a gradient mixture of water and an organic solvent like acetonitrile (B52724), often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov

Detection: UV detection is the most common method, with the wavelength set at the λₘₐₓ determined by UV-Vis spectroscopy (e.g., 265 nm). The area of the peak corresponding to the compound is proportional to its amount, allowing for purity to be calculated as a percentage of the total peak area.

Applications: HPLC is used to monitor the progress of the synthesis reaction, to guide purification processes, and to provide the final purity assessment of the isolated product. Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the identification capabilities of MS for definitive peak identification. nih.gov

Table 5: Typical RP-HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | Dependent on exact conditions, but would elute as a sharp peak |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Complex Mixture Characterization

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique essential for the detection and quantification of this compound, particularly at trace levels and within complex biological or environmental matrices. The high chromatographic resolution provided by UHPLC, which utilizes columns with sub-2 µm particles, allows for rapid and efficient separation of the target analyte from matrix interferences. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), the technique offers exceptional sensitivity and selectivity. nih.gov

The analysis of this compound by UHPLC-MS/MS typically involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol, containing additives like formic acid to facilitate protonation. nih.govresearchgate.net The mass spectrometer is usually operated in a positive electrospray ionization (ESI) mode. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is employed, where specific precursor-to-product ion transitions for the analyte are monitored, significantly enhancing selectivity and reducing background noise. nih.govnih.gov

This methodology is crucial for trace analysis, achieving low limits of detection (LOD) and quantification (LOQ), often in the picogram (pg) to nanogram (ng) per milliliter range. nih.govresearchgate.net The high sensitivity of UHPLC-MS/MS makes it suitable for quantifying minute concentrations of this compound in various samples. nih.govresearchgate.net The validation of such methods typically involves assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and accurate results. nih.govresearchgate.net

Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of Phenyl-Containing Amino Acid Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | Waters Acquity UPLC or similar | researchgate.net |

| Column | UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Flow Rate | 0.4 - 0.5 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Quantification | 0.15 ng/L - 2.27 ng/L (analyte dependent) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.netmdpi.com However, compounds like this compound, which contain polar functional groups (e.g., amide, carbamate), exhibit low volatility and are thermally labile, making them unsuitable for direct GC-MS analysis. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is required to increase their volatility and thermal stability. colostate.edunih.gov

Derivatization chemically alters the analyte by replacing active hydrogens in polar groups with nonpolar moieties. sigmaaldrich.comgcms.cz For amino acid-related compounds, the most common derivatization method is silylation. sigmaaldrich.comnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert polar -NH and -OH groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are significantly more volatile and less prone to adsorption on the chromatographic column, leading to improved peak shape and sensitivity. colostate.edugcms.cz

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. researchgate.netnih.gov As the separated compounds elute from the column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the derivatized this compound. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acid-Related Compounds

| Derivatization Method | Reagent | Target Functional Groups | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | MTBSTFA | -OH, -NH, -SH, -COOH | Forms stable TBDMS derivatives, less moisture sensitive than TMS derivatives. | sigmaaldrich.com |

| Silylation | MSTFA | -OH, -NH, -SH, -COOH | Reagent and byproducts are highly volatile, minimizing interference. | youtube.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Increases volatility and can enhance detection by Electron Capture Detector (ECD). | gcms.cz |

| Alkylation | BF3-Methanol | -COOH | Forms methyl esters of carboxylic acids. | gcms.cz |

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov This technique is invaluable for the structural elucidation of this compound derivatives, providing unambiguous information on molecular conformation, stereochemistry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com

The process begins with the growth of a high-quality single crystal of the derivative. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously measured.

This diffraction data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule within the crystal's unit cell. nih.gov From this map, a detailed three-dimensional model of the molecule is constructed, revealing the exact spatial coordinates of each atom. For a chiral molecule like this compound, this technique can unequivocally establish its absolute configuration. The structural data obtained is crucial for understanding structure-activity relationships and designing new molecules with specific properties. mdpi.com

Table 3: Representative Crystallographic Data for a Phenyl-Containing Amino Acid Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | Phenylglycine Hydrazide | nih.gov |

| Chemical Formula | C₈H₁₁N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P121/c | nih.gov |

| Unit Cell Dimensions | a = 5.9459 Å, b = 5.1940 Å, c = 26.7793 Å | nih.gov |

| α = 90°, β = 90.7°, γ = 90° | nih.gov | |

| Volume (V) | 825.8 ų | nih.gov |

| Z (Molecules per unit cell) | 2 | nih.gov |

| Final R-factor | 0.05 - 0.10 (Typical Range) | mdpi.com |

Future Research Trajectories and Broader Scientific Impact

Identification of Novel Biological Pathways and Targets Modulated by Phenyl L-Z-Isoleucinamide Derivatives

The discovery of new drugs is often driven by the identification of novel biological targets and pathways. For derivatives of this compound, which are essentially small peptides or peptidomimetics, the search for biological activity is a key research area. rsc.orgnih.gov The development of peptide-based therapeutics often begins with understanding the biological role of a naturally occurring peptide and then creating mimics with improved properties. rsc.org

Future research to identify the biological targets of such compounds would likely employ a variety of modern techniques:

Affinity-Based Methods: Techniques such as affinity chromatography and bio-layer interferometry (BLI) can identify molecules that physically bind to the compound of interest. rsc.org This is a direct way to fish out potential protein targets from a complex biological sample.

Computational Target Prediction: As our understanding of protein structures and ligand-binding grows, computational methods can be used to predict which proteins a small molecule is likely to bind to. This can help to narrow down the list of potential targets for experimental validation.

Chemoproteomics: This powerful technique uses chemical probes to map the interactions of a small molecule across the entire proteome (the full set of proteins expressed by a cell), providing a global view of its potential targets and off-targets.

The ultimate goal of these investigations is to move from a hit compound to a validated biological target, which is a crucial step in the drug discovery and development pipeline. pepdd.com The identification of novel pathways affected by these compounds could open up new avenues for treating a wide range of diseases. nih.gov

Development of Integrated Experimental and Computational Research Paradigms for Amide Chemistry

The synergy between experimental and computational chemistry is revolutionizing how scientists approach the study of amide and peptide chemistry. rsc.orgnumberanalytics.com This integrated approach is crucial for understanding the properties of molecules like this compound and for designing new derivatives with enhanced activity and stability. numberanalytics.com

Future research will likely see an even deeper integration of these two domains:

Predictive Modeling of Amide Properties: Computational models are becoming increasingly accurate at predicting the chemical properties of amides, such as their stability and reactivity. acs.orgnih.gov For example, computational studies can predict how changes in the structure of an amide, such as twisting the amide bond, can affect its stability and make it easier to break. acs.org This is particularly relevant for designing drugs that can be metabolized in a predictable way.

Rational Drug Design: By combining computational docking and molecular dynamics simulations with experimental synthesis and biological testing, researchers can rationally design new molecules with improved properties. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Automation in Synthesis and Screening: The development of automated platforms for chemical synthesis and biological screening is accelerating the pace of research. rsc.org These platforms can rapidly generate and test large libraries of compounds, allowing researchers to quickly identify promising drug candidates.

The table below illustrates how experimental and computational methods can be integrated in the study of amide chemistry:

| Research Goal | Experimental Techniques | Computational Techniques |

| Target Identification | Affinity Chromatography, Phenotypic Screening | Molecular Docking, Target Prediction Algorithms |

| Lead Optimization | Chemical Synthesis, In Vitro Assays | Molecular Dynamics, Free Energy Calculations |

| Mechanism of Action Studies | X-ray Crystallography, NMR Spectroscopy | Quantum Mechanics, Hybrid QM/MM Simulations |

This integrated approach not only accelerates the discovery process but also provides a deeper understanding of the underlying chemical and biological principles.

Contributions to Fundamental Principles of Peptide and Amide Chemistry and Biological Interaction Studies

The study of small, well-defined molecules like this compound derivatives contributes significantly to our fundamental understanding of chemistry and biology. acs.org Peptides and amides are the building blocks of proteins, and understanding their intrinsic properties is essential for comprehending the more complex world of protein structure and function. nih.govbiorxiv.org

Future research in this area will continue to build on this foundation:

Understanding Molecular Recognition: The interactions between small molecules and their biological targets are governed by the fundamental principles of molecular recognition. nih.gov By studying how subtle changes in the structure of a peptide affect its binding to a protein, we can gain a deeper understanding of the forces that drive these interactions. biorxiv.org

Probing the Chemistry of the Amide Bond: The amide bond is one of the most important functional groups in biology, and its chemistry is still a subject of active research. nih.gov Studies on distorted or strained amides can provide insights into the nature of amide bond resonance and the mechanisms of enzymatic catalysis. acs.org

Exploring the Origins of Life: Peptides are believed to have played a key role in the origin of life. acs.org By studying the chemistry of simple peptides and their interactions with other prebiotic molecules, scientists can gain clues about the chemical processes that led to the emergence of life on Earth. acs.org

The study of simple amide and peptide systems, therefore, has implications that extend far beyond the development of new drugs. It enriches our fundamental understanding of the molecular world and our place within it. sciencedaily.com

Q & A

Q. What are the key considerations for synthesizing Phenyl L-Z-Isoleucinamide with high purity?

Methodological guidance:

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, ensuring strict control of coupling reagents (e.g., HBTU, DIPEA) and reaction times.

- Purify via reversed-phase HPLC with a C18 column, using gradient elution (water/acetonitrile with 0.1% TFA). Monitor purity by LC-MS and confirm identity via H NMR and C NMR .

- Characterize intermediates at each step using FT-IR to verify amide bond formation and eliminate side products .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological guidance:

- NMR spectroscopy : Use H NMR in DMSO-d6 to resolve chiral centers and confirm stereochemistry. C NMR aids in identifying carbonyl and aromatic carbons.

- Mass spectrometry (MS) : Employ high-resolution ESI-MS to validate molecular weight and fragmentation patterns.

- FT-IR : Track characteristic peaks (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) to confirm functional groups .

Q. What are the best practices for documenting synthesis and characterization data?

Methodological guidance:

- Follow ICH guidelines for raw data retention, including chromatograms, spectra, and reaction logs.

- Include detailed protocols in supplementary materials, specifying instrument calibration (e.g., NMR shimming, HPLC column lot numbers) .

- Use standardized templates for reporting yields, purity percentages, and spectral assignments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data of this compound across studies?

Methodological guidance:

- Replicate experiments : Control variables such as cell line passage numbers, serum batch variations, and incubation temperatures.

- Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers. Use meta-analysis tools to assess heterogeneity across datasets .

- Cross-validate assays : Compare results from enzymatic assays (e.g., fluorometric vs. colorimetric) to rule out method-specific artifacts .

Q. What experimental design frameworks (e.g., DOE) are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological guidance:

- Central Composite Design (CCD) : Vary substituents (e.g., phenyl ring modifications) and analyze bioactivity using response surface methodology.

- Factorial designs : Test interactions between solvent polarity, temperature, and reaction time to optimize synthetic yield .

- Multivariate analysis : Apply PCA to spectral data (e.g., SERS) to correlate structural features with activity trends .

Q. How to address reproducibility challenges in enzymatic assays involving this compound?

Methodological guidance:

- Standardize protocols : Pre-incubate enzymes with inhibitors to account for time-dependent activity loss.

- Internal controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay plate.

- Environmental controls : Monitor pH, ionic strength, and dissolved oxygen levels during kinetic studies .

Q. What are the implications of solvent choice on the stability of this compound in experimental setups?

Methodological guidance:

- Conduct stability studies in DMSO, PBS, and cell culture media at 4°C, 25°C, and 37°C.

- Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed isoleucinamide).

- Apply Arrhenius kinetics to predict shelf-life under varying storage conditions .

Q. How to design comparative studies between this compound and its analogs?

Methodological guidance:

- Docking simulations : Compare binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina.

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite.

- In vitro validation : Use SPR or ITC to measure binding kinetics and thermodynamics .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference raw data (e.g., HPLC chromatograms, NMR spectra) with published studies to identify methodological discrepancies .

- Ethical Compliance : Obtain institutional approval for animal/human cell studies, and adhere to OECD guidelines for chemical safety testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.